3-Methyl-2-phenylbenzofuran
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Overview
Description
3-Methyl-2-phenylbenzofuran is a benzofuran derivative characterized by a benzene ring fused to a furan ring, with a methyl group at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation of phenylacetic acid derivatives followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
3-Methyl-2-phenylbenzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
3-Methylbenzofuran: Lacks the phenyl group at the 2-position, leading to different properties and applications.
Benzofuran: The parent compound without any substituents, serving as a basic structural unit for various derivatives
Uniqueness: 3-Methyl-2-phenylbenzofuran is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
100494-10-8 |
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Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H12O/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
GMITZEGBZMWAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
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